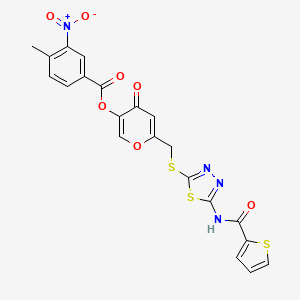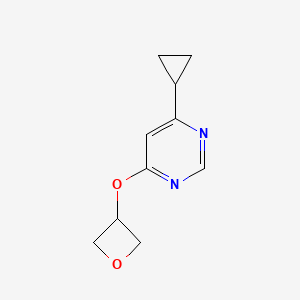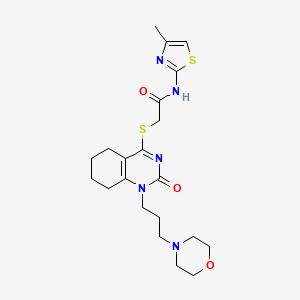![molecular formula C13H24N2 B2977039 Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine CAS No. 1252413-60-7](/img/structure/B2977039.png)
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine, also known as DEPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DEPA is a tertiary amine that contains a piperidine ring and a propargyl group, which makes it a versatile and valuable compound for various applications. In
Wirkmechanismus
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine acts as a chelating agent, which means it can form coordination complexes with metal ions. The compound can also act as a nucleophile, which allows it to participate in various chemical reactions. Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine can also act as a base, which means it can accept protons and form salts.
Biochemical and physiological effects:
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound has low toxicity and is relatively stable under normal laboratory conditions. Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine has also been shown to have antifungal and antibacterial properties, which makes it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available. Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine is also stable under normal laboratory conditions and has low toxicity. However, the compound has a low boiling point, which makes it difficult to handle at high temperatures. Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine also has a strong odor, which can be unpleasant for some researchers.
Zukünftige Richtungen
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine has several potential future directions in scientific research. The compound can be used as a ligand in the synthesis of metal complexes, which can be used as catalysts in various chemical reactions. Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine can also be used as a precursor for the synthesis of other compounds, such as N,N-diethyl-1-(prop-2-yn-1-yl)piperidin-4-amine, which has potential applications in medicinal chemistry. Additionally, Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine can be further studied for its antifungal and antibacterial properties, which can lead to the development of new antimicrobial agents.
Synthesemethoden
The synthesis of Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine involves the reaction of 1-(prop-2-yn-1-yl)piperidine with diethylamine in the presence of a catalyst. The reaction yields Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine as a colorless liquid with a boiling point of 155-156°C. The purity of the compound can be improved by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine has been extensively used in scientific research due to its unique properties. The compound has been used as a ligand in the synthesis of metal complexes, which can be used as catalysts in various chemical reactions. Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine has also been used as a reagent in the synthesis of organic compounds, such as amides and esters. Additionally, Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine has been used as a precursor for the synthesis of other compounds, such as N,N-diethyl-1-(prop-2-yn-1-yl)piperidin-4-amine, which has potential applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
N-ethyl-N-[(1-prop-2-ynylpiperidin-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-4-9-15-10-7-13(8-11-15)12-14(5-2)6-3/h1,13H,5-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZONMQYFRZIWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B2976972.png)

![N-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]prop-2-enamide](/img/structure/B2976974.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2976975.png)


![methyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2976979.png)